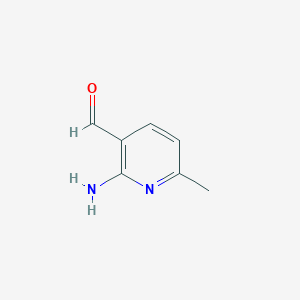

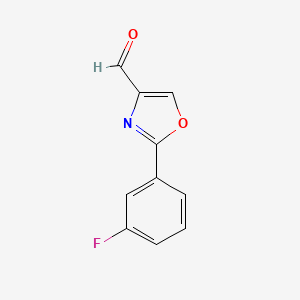

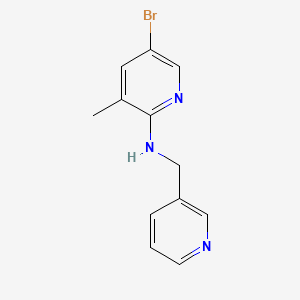

5-Bromo-3-methyl-N-(3-pyridinylmethyl)-2-pyridinamine

Overview

Description

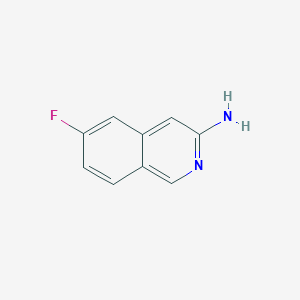

5-Bromo-3-methyl-N-(3-pyridinylmethyl)-2-pyridinamine (5-BMP) is an organic compound that has been of interest to scientists due to its potential applications in various fields. 5-BMP is a brominated derivative of pyridine and is synthesized from 3-methyl-2-pyridinamine. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Molecular Structures

The synthesis of 5-Bromo-3-methyl-N-(3-pyridinylmethyl)-2-pyridinamine involves complex chemical processes that contribute to its unique molecular structure. For instance, in a study focused on the synthesis and molecular structures of pyridine derivatives, a related compound, 5-Methyl-2-trimethylsilyl-pyridine, was synthesized via the Grignard reaction, demonstrating the intricate methodologies involved in synthesizing such compounds. The study highlighted the bending of substituents towards the nitrogen heteroatom, indicating the intricate intermolecular and intramolecular interactions that define the molecular structure of such compounds (Riedmiller, Jockisch, & Schmidbaur, 1999).

Applications in Material Science and Chemistry

Pyridine derivatives, such as 5-Bromo-3-methyl-N-(3-pyridinylmethyl)-2-pyridinamine, find applications in material science and chemistry, particularly in the synthesis of novel compounds with potential industrial applications. For example, a study on the electrochemical and theoretical quantum approaches on the inhibition of carbon steel corrosion highlighted the use of Schiff bases derived from pyridine compounds. These compounds demonstrated significant inhibition activity for carbon steel in corrosive media, showcasing their potential industrial applications in corrosion inhibition (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).

Drug Development and Biomedical Research

In the realm of drug development and biomedical research, pyridine derivatives are pivotal in the synthesis of compounds with potential therapeutic benefits. A study demonstrated the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction, highlighting the importance of these compounds in drug discovery. The synthesized compounds were analyzed for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, providing insights into their potential biomedical applications (Ahmad et al., 2017).

Environmental and Industrial Applications

The synthesis and application of pyridine derivatives extend to environmental and industrial sectors. A study on the efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide showcased a simple, efficient, and environmentally friendly method for synthesizing key intermediates in drug synthesis, such as rupatadine. This study underscores the relevance of such compounds in developing environmentally benign synthesis processes for industrial applications (Guo, Lu, & Wang, 2015).

properties

IUPAC Name |

5-bromo-3-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c1-9-5-11(13)8-16-12(9)15-7-10-3-2-4-14-6-10/h2-6,8H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBNLPPBVYNJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCC2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methyl-N-(3-pyridinylmethyl)-2-pyridinamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.